![molecular formula C15H23NO B1465441 1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol CAS No. 1474072-92-8](/img/structure/B1465441.png)
1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol
Overview
Description
“1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol” is an organic compound . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .
Synthesis Analysis
The synthesis of “1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol” could potentially involve several methods. One possible route could be the reaction of benzyl chloride and ammonia . It could also be produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis
The molecular structure of “1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol” involves a benzyl group attached to an amine functional group . The formula is C10H15NO .Chemical Reactions Analysis
The chemical reactions involving “1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol” could include free radical bromination, nucleophilic substitution, and oxidation . These reactions occur at the benzylic position, which is very important for synthesis problems .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol” include its molecular weight, which is 165.2322 . It is a colorless water-soluble liquid .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound is utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. These heterocycles often exhibit unique biological activities and are the backbone of many pharmaceuticals .
Development of Peptide Analogs
It serves as a precursor for the synthesis of peptide analogs. These analogs are essential for creating therapeutic agents that can mimic natural peptides in the body .
Production of Optically Active Amino Acids
The compound is used in the production of optically active amino acids. These amino acids are important for the synthesis of proteins and enzymes with specific chiral properties .
Creation of Amino Alcohols
Amino alcohols derived from this compound are valuable intermediates in organic synthesis. They are used to produce various biologically active molecules and pharmaceuticals .
Synthesis of Diamines and Lactams
Diamines and lactams synthesized from this compound find applications in polymer science and as intermediates in the synthesis of a wide range of chemicals .
Insect Growth Regulation
Research has shown potential applications of derivatives of this compound in regulating insect growth, which could be beneficial in agricultural pest control .
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets.
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
The compound’s reactions at the benzylic position could potentially lead to changes in the structure of the compound, which could influence its interaction with its targets and result in various cellular effects .
properties
IUPAC Name |
1-[[benzyl(methyl)amino]methyl]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-16(12-14-8-4-2-5-9-14)13-15(17)10-6-3-7-11-15/h2,4-5,8-9,17H,3,6-7,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHALHIZNRUXJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.